molecular formula C25H24N2O2 B2606524 1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 877780-05-7

1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

Cat. No. B2606524
CAS RN: 877780-05-7
M. Wt: 384.479
InChI Key: MNBLMRMWUMIHFZ-UHFFFAOYSA-N
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Description

The compound “1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one” is a type of coumarin derivative . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of research and development as potential drugs due to their various reported actions such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .


Synthesis Analysis

This compound has been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve reductive amination, a process that introduces an amine group to a molecule . The reaction was carried out using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis Techniques and Antimicrobial Potency : The synthesis of novel derivatives of "1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one" has been explored, with a particular focus on their antimicrobial properties. For instance, Mandala et al. (2013) developed a series of novel derivatives that showed significant antibacterial and antifungal activities, comparable to standard treatments. Their synthesis process involved reductive amination of precursor compounds with various aromatic aldehydes, and the antibacterial potency was further supported by docking studies with oxidoreductase proteins (Mandala et al., 2013).

Chemical Properties and Catalytic Applications

Catalytic Synthesis of Derivatives : Niknam et al. (2013) demonstrated the utility of silica-bonded N-propylpiperazine sodium n-propionate as an efficient catalyst for the synthesis of 4H-pyran derivatives, showcasing the versatility of piperazine derivatives in facilitating chemical reactions under mild conditions (Niknam et al., 2013).

Biomedical Applications

Anticholinesterase Activity : Research by Filippova et al. (2019) on similar chromenone derivatives highlighted their potential in developing treatments for diseases mediated by cholinesterase enzymes. These compounds, including those related to "this compound," exhibited inhibitory activity against butyrylcholinesterase, suggesting possible therapeutic applications in conditions like Alzheimer's disease (Filippova et al., 2019).

Protective Effects and Molecular Interactions

Protective Effects against Cardiac Toxicity : A study by Emna et al. (2020) investigated the protective effects of a similar compound against cardiac remodeling and myocardial infarction in rats. This research underscores the potential of chromenone derivatives in mitigating cardiac injury and improving heart health (Emna et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the reported biological activities of coumarin derivatives . Additionally, more research could be done to fully understand its mechanism of action and to explore its safety profile.

properties

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBLMRMWUMIHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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